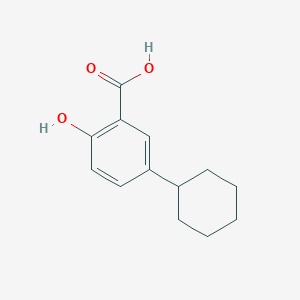

5-Cyclohexylsalicylic acid

説明

Contextualization as a Salicylic Acid Derivative

5-Cyclohexylsalicylic acid belongs to the family of salicylic acid derivatives. The core structure consists of a salicylic acid backbone, which is a phenolic acid, with a cyclohexyl substituent. ontosight.ai This structural alteration modifies the molecule's properties, such as solubility and melting point, when compared to the parent salicylic acid. ontosight.ai The introduction of the cyclohexyl group is a key feature that can affect the compound's biological activity and its interactions with biological targets. ontosight.ai This has led to investigations into its potential as a nonsteroidal anti-inflammatory drug (NSAID), given its structural relationship to salicylic acid, a well-known precursor to NSAIDs like aspirin. ontosight.ai

Historical Perspective on Salicylate Research and its Evolution

The use of salicylates for medicinal purposes has ancient roots, with records of willow bark, a natural source of these compounds, being used for pain and fever relief by civilizations like the Sumerians, Chinese, and Greeks thousands of years ago. sciencehistory.org The modern scientific exploration of salicylates began in the 18th and 19th centuries. In 1763, the English clergyman Edward Stone reported on the effectiveness of willow bark in reducing fever. nih.gov

Significant progress was made in the 19th century with the isolation and synthesis of key compounds. In 1828, German chemist Johann Andreas Buchner isolated a substance he named "salicin" from willow bark. wikipedia.org A year later, French pharmacist Henri Leroux isolated a pure crystalline form of salicin. sciencehistory.org The Italian chemist Raffaele Piria successfully converted salicin into salicylic acid in 1838. nih.govwikipedia.org The first complete synthesis of salicylic acid from phenol and carbon dioxide was achieved by the German chemist Hermann Kolbe in 1859. wiley-vch.de

The late 19th century marked a pivotal moment with the synthesis of acetylsalicylic acid by Charles Frédéric Gerhardt in 1853 and its later rediscovery and commercialization as "aspirin" by Bayer in 1899. nih.govnih.gov This ushered in an era of widespread clinical use of salicylates for their analgesic, antipyretic, and anti-inflammatory properties. wiley-vch.denih.gov Research continued throughout the 20th century, uncovering new applications such as thrombosis prophylaxis. nih.gov The development of derivatives like this compound represents the ongoing evolution of salicylate research, aiming to enhance efficacy or reduce side effects compared to traditional salicylates. ontosight.ai

Significance of Cyclohexyl Substitution in Aromatic Systems

The introduction of a cyclohexyl group into an aromatic system, such as the benzene ring of salicylic acid, imparts significant changes to the molecule's properties. Aromatic compounds are characterized by a planar, ring-shaped arrangement of atoms with delocalized pi electrons, which results in high stability. numberanalytics.com The substitution of a hydrogen atom with a cyclohexyl group is a type of electrophilic aromatic substitution, a fundamental reaction in organic chemistry. numberanalytics.comlibretexts.org

The cyclohexyl group is a bulky, non-polar, three-dimensional substituent. Its presence can influence the electronic and steric properties of the aromatic ring. This can affect the reactivity of the molecule and its interaction with other molecules, including biological receptors. For instance, in the context of drug design, such a substitution can alter the lipophilicity of the compound, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. The cyclohexyl group can also introduce specific steric hindrance that may lead to more selective binding to a target protein, potentially enhancing therapeutic effects or reducing off-target interactions.

Furthermore, the presence of a cyclohexyl group can impact the physical properties of the compound, such as its melting point, boiling point, and solubility. ontosight.ai In materials science, incorporating such groups into polymers can modify their physical characteristics, leading to materials with unique properties. ontosight.ai

Overview of Research Trajectories for this compound and its Analogues

Research into this compound and its analogues has primarily followed pharmaceutical and material science pathways. In the pharmaceutical realm, studies have focused on its potential as an anti-inflammatory, analgesic, and antipyretic agent, stemming from its structural similarity to salicylic acid. ontosight.ai The investigation into its biological activities aims to understand how the cyclohexyl substitution influences its pharmacological profile, with the hope of developing more effective or safer NSAIDs. ontosight.ai

The synthesis of this compound has been explored through methods like the Friedel-Crafts reaction. ontosight.ai A 1936 patent describes a method for producing para-cyclohexylsalicylic acid by heating a mixture of salicylic acid and cyclohexanol in the presence of sulfuric acid. google.com This process yields crude cyclohexylsalicylic acid which can be purified by recrystallization. google.com

Analogues of this compound have also been investigated. For example, other alkylsalicylic acids have been synthesized with the aim of being used as oil additives, acting as detergents to keep engines clean. whiterose.ac.uk The synthesis of related compounds, such as 3-cyclohexylsalicylic acid, has also been documented in patent literature. google.com Furthermore, derivatives like cyclohexyl salicylate, an ester formed from cyclohexanol and salicylic acid, are utilized in the fragrance and cosmetic industries for their aromatic properties and as UV filters in sunscreens. perfumersapprentice.comcymitquimica.comkao.comgivaudan.com

The following table provides a summary of some key research findings and applications of this compound and its related compounds.

| Compound Name | Research Area | Key Findings/Applications |

| This compound | Pharmaceuticals | Investigated for anti-inflammatory, analgesic, and antipyretic effects. ontosight.ai |

| This compound | Materials Science | Potential use in creating polymers with unique properties. ontosight.ai |

| Cyclohexyl salicylate | Fragrance/Cosmetics | Used for its aromatic, floral, and balsamic odor. perfumersapprentice.comkao.comgivaudan.com |

| Cyclohexyl salicylate | Personal Care | Acts as a UV filter in sunscreens. cymitquimica.com |

| Alkylsalicylic acids | Industrial Chemistry | Used as detergent additives in lubricating oils. whiterose.ac.uk |

Identification of Key Research Gaps and Future Academic Imperatives

Despite the research conducted to date, there remain significant gaps in the comprehensive understanding of this compound. While its potential biological activities have been explored, a thorough pharmacological profile is still lacking. ontosight.ai Comprehensive studies are needed to fully elucidate its mechanism of action, efficacy, and potential therapeutic applications. ontosight.ai

A significant portion of the available information on this compound and its direct analogues is found in patent literature, which often focuses on synthesis and broad applications without providing in-depth biological data. google.comgoogle.com There is a clear need for more peer-reviewed academic research to validate and expand upon these initial findings.

Future academic imperatives should include:

In-depth Pharmacological Studies: Conducting comprehensive in-vitro and in-vivo studies to determine the precise mechanisms of action, potency, and selectivity of this compound as an anti-inflammatory agent.

Structure-Activity Relationship (SAR) Studies: Systematically synthesizing and evaluating a broader range of analogues to understand how modifications to the cyclohexyl group and its position on the salicylic acid ring affect biological activity.

Toxicological and Safety Profiling: A thorough assessment of the safety profile of this compound is essential before it can be considered for any therapeutic application.

Exploration in Materials Science: Further investigation into the polymerization of this compound and its derivatives to develop and characterize new materials with novel properties.

Comparative Studies: Direct comparative studies between this compound and existing NSAIDs would be valuable to determine its relative advantages and disadvantages.

Addressing these research gaps will be crucial in determining the ultimate scientific and commercial value of this compound and its analogues.

特性

IUPAC Name |

5-cyclohexyl-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c14-12-7-6-10(8-11(12)13(15)16)9-4-2-1-3-5-9/h6-9,14H,1-5H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZEPXNUXMPYSOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC(=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20171786 | |

| Record name | 5-Cyclohexylsalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1855-23-8 | |

| Record name | 5-Cyclohexyl-2-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1855-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Cyclohexylsalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001855238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Cyclohexylsalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-cyclohexylsalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.867 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Cyclohexylsalicylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z8TKP67ZS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 5-cyclohexylsalicylic Acid and Its Chemical Analogues

Established Synthetic Pathways for 5-Cyclohexylsalicylic Acid

Friedel-Crafts Acylation Approaches to C-5 Functionalization

The Friedel-Crafts reaction, a cornerstone of organic synthesis discovered by Charles Friedel and James Crafts in 1877, provides a direct method for the C-alkylation and C-acylation of aromatic rings. masterorganicchemistry.comsigmaaldrich.com In the context of synthesizing this compound, this reaction is typically applied to a phenol derivative, which is then carboxylated. The alkylation of phenols with agents like alkyl halides, alkenes, and ketones can often proceed even without a catalyst. atamankimya.com

A common strategy involves the Friedel-Crafts alkylation of phenol with cyclohexene or a cyclohexyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), to produce 4-cyclohexylphenol. masterorganicchemistry.comatamankimya.com This intermediate is then subjected to carboxylation to introduce the carboxylic acid group. The reaction conditions for Friedel-Crafts acylation are similar to those for alkylation and can be advantageous as the acylated products are deactivated and less prone to subsequent substitutions. nih.govorganic-chemistry.org The mechanism involves the formation of an acylium ion, which acts as an electrophile and reacts with the aromatic ring. sigmaaldrich.com

It is important to note that direct Friedel-Crafts alkylation of phenol can lead to a mixture of ortho- and para-substituted products. pnnl.gov For instance, the alkylation of phenol with cyclohexanol can yield both 2-cyclohexylphenol and 4-cyclohexylphenol. pnnl.gov To achieve selectivity for the para-position, which is required for the synthesis of this compound, reaction conditions must be carefully controlled. The use of solid acid catalysts, such as certain zeolites, can also facilitate the alkylation of phenols. atamankimya.com

| Reactant 1 | Reactant 2 | Catalyst | Product(s) | Reference |

| Phenol | Cyclohexene | Lewis Acid (e.g., AlCl₃) | 4-Cyclohexylphenol, 2-Cyclohexylphenol | atamankimya.compnnl.gov |

| Phenol | Cyclohexyl Halide | Lewis Acid (e.g., FeCl₃) | 4-Cyclohexylphenol, 2-Cyclohexylphenol | masterorganicchemistry.com |

| Phenol | Cyclohexanol | Zeolite | 4-Cyclohexylphenol, 2-Cyclohexylphenol | atamankimya.compnnl.gov |

Kolbe-Schmitt Reaction Modalities for Carboxylation

The Kolbe-Schmitt reaction is a pivotal carboxylation method used in the industrial synthesis of salicylic acids. wikipedia.orgnumberanalytics.com Discovered by Hermann Kolbe in 1860 and later optimized by Rudolf Schmitt, this reaction involves the carboxylation of a phenoxide ion with carbon dioxide under elevated temperature and pressure. numberanalytics.com The mechanism proceeds through the nucleophilic addition of the phenoxide to carbon dioxide, followed by protonation to yield the hydroxy acid. byjus.com

In the synthesis of this compound, the Kolbe-Schmitt reaction is applied to 4-cyclohexylphenol. The starting phenol is first treated with a base, such as sodium hydroxide, to form the more reactive phenoxide ion. byjus.com This phenoxide is then heated with carbon dioxide under pressure (typically 100 atm and 125°C) to introduce the carboxyl group, primarily at the ortho position to the hydroxyl group. wikipedia.orgbyjus.com Subsequent acidification yields this compound.

The choice of alkali metal hydroxide can influence the regioselectivity of the carboxylation. wikipedia.org While sodium hydroxide favors the formation of the ortho-carboxylated product (salicylic acid), potassium hydroxide can lead to the formation of the para-isomer, 4-hydroxybenzoic acid. wikipedia.orgbyjus.com The reaction conditions, including temperature, pressure, and the specific alkali metal used, are critical for directing the carboxylation to the desired position. future4200.com The presence of water is known to decrease the yield, so reactants and solvents should be thoroughly dried. jk-sci.com

| Starting Material | Reagents | Conditions | Product | Reference |

| Phenol | 1. NaOH, 2. CO₂, 3. H₂SO₄ | 125°C, 100 atm | Salicylic Acid | wikipedia.orgbyjus.com |

| 4-Cyclohexylphenol | 1. NaOH, 2. CO₂, 3. Acid | High T, High P | This compound | future4200.com |

| Phenol | 1. KOH, 2. CO₂, 3. Acid | High T, High P | 4-Hydroxybenzoic acid | wikipedia.orgbyjus.com |

Palladium-Catalyzed Cross-Coupling Strategies for Cyclohexyl Introduction

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for forming carbon-carbon bonds in organic synthesis. nih.govresearchgate.net These methods offer high selectivity and functional group tolerance, making them attractive for the synthesis of complex molecules. researchgate.netnih.gov For the synthesis of this compound, these strategies can be employed to introduce the cyclohexyl group onto a pre-functionalized salicylic acid derivative.

One approach involves the coupling of a halogenated salicylic acid derivative, such as 5-bromosalicylic acid, with a cyclohexyl-organometallic reagent. For instance, a Suzuki coupling reaction could utilize cyclohexylboronic acid in the presence of a palladium catalyst and a base. researchgate.netorganic-chemistry.org Alternatively, other cross-coupling reactions like the Heck or Sonogashira reactions could be adapted, though less directly for introducing a saturated cyclohexyl ring. researchgate.net

A more recent development involves the palladium-catalyzed C-H carboxylation of phenols directed by a silanol group. nih.gov This method allows for the direct and selective introduction of a carboxyl group ortho to the hydroxyl group of a phenol, including those bearing a cyclohexyl substituent at the para position. nih.gov The use of phenol-derived sulfonates, such as aryl mesylates, as alternatives to aryl halides in palladium-catalyzed cross-coupling reactions has also gained attention. rsc.org These reactions highlight the versatility of palladium catalysis in constructing the this compound scaffold. nih.gov

| Substrate | Coupling Partner | Catalyst System | Product | Reference |

| 5-Bromosalicylic acid | Cyclohexylboronic acid | Pd catalyst, Base | This compound | researchgate.netorganic-chemistry.org |

| 4-Cyclohexylphenol derivative | CO₂ | Pd catalyst, Silanol directing group | This compound | nih.gov |

| Aryl mesylate of 4-cyclohexylphenol | - | Pd catalyst | - | rsc.org |

Other Conventional Chemical Transformations

Beyond the primary named reactions, a variety of other conventional chemical transformations can be utilized in multi-step synthetic routes to this compound. youtube.com These routes often involve the strategic manipulation of functional groups to achieve the desired substitution pattern.

For example, a synthetic pathway could begin with the nitration of cyclohexylbenzene to introduce a nitro group at the para-position. This nitro group can then be reduced to an amino group, followed by a Sandmeyer reaction to introduce a hydroxyl group, yielding 4-cyclohexylphenol. This intermediate can then be carboxylated via the Kolbe-Schmitt reaction as previously described.

Another potential route involves the oxidation of a precursor molecule. For instance, if a suitable alkyl group is present at the C-5 position of a salicylic acid derivative, it could potentially be oxidized to a cyclohexyl group, although this is a more challenging transformation. Conversely, a precursor with a different functional group at the C-5 position could be converted to a cyclohexyl group through a series of reactions. The success of any multi-step synthesis depends on the efficiency and selectivity of each individual step. assets-servd.host

Green Chemistry and Sustainable Synthetic Approaches

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of fine chemicals. researchgate.netwjbphs.com

Utilization of Water as a Solvent in Reaction Systems

Water is an attractive solvent for organic reactions due to its non-toxicity, non-flammability, and abundance. organic-chemistry.orgmdpi.com While many organic reactions are traditionally carried out in organic solvents, there is a growing body of research demonstrating the feasibility and benefits of using water as a reaction medium. mdpi.com

In the context of synthesizing this compound, water can be employed in several steps. For instance, the synthesis of salicylic acid derivatives from the corresponding 2-chlorobenzoic acids has been achieved in water using an Ullmann–Goldberg reaction with pyridine as a co-catalyst. researchgate.net The use of ultrasonic irradiation in conjunction with water as a solvent can further enhance reaction rates and yields. researchgate.net

The synthesis of salicylic acid from wintergreen oil, which is primarily methyl salicylate, has been successfully demonstrated using green chemistry principles where water is the primary solvent. researchgate.netkozmetikpusula.com In this process, the hydrolysis of the ester is carried out in an aqueous sodium hydroxide solution, followed by acidification to precipitate the salicylic acid. researchgate.netkozmetikpusula.com This approach avoids the use of volatile and often toxic organic solvents. Furthermore, processes have been developed for the preparation of metal salts of salicylic acid compounds where the reaction is carried out in a mixture of water and a water-immiscible organic solvent, allowing for easy separation of byproducts. googleapis.com

| Reaction Type | Green Aspect | Reagents/Conditions | Reference |

| Ullmann–Goldberg Reaction | Water as solvent | 2-Chlorobenzoic acid derivatives, Pyridine, Copper catalyst | researchgate.net |

| Ester Hydrolysis | Water as solvent | Methyl salicylate (from wintergreen oil), NaOH, HCl | researchgate.netkozmetikpusula.com |

| Salt Formation | Water-organic solvent mixture for easy separation | Salicylic acid derivative, Zinc compound, Toluene/Water | googleapis.com |

Application of Ultrasonic Irradiation for Enhanced Synthesis

The application of ultrasonic irradiation in organic synthesis has emerged as a powerful technique for accelerating reactions, often leading to higher yields, shorter reaction times, and milder process conditions. sci-hub.se This methodology, known as sonochemistry, enhances chemical reactivity through acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extreme temperatures and pressures. nih.gov

In the context of salicylic acid synthesis, ultrasound has been shown to significantly improve reaction efficiency. For instance, the hydrolysis of 2-chlorobenzoic acid derivatives to produce salicylic acids can be substantially accelerated. researchgate.net A comparative study on the synthesis of various salicylic acid derivatives demonstrated a dramatic reduction in reaction time and an increase in yield when using ultrasonic irradiation (20 kHz) compared to conventional reflux methods. researchgate.net In a typical procedure, irradiating a mixture of the corresponding 2-chlorobenzoic acid, potassium carbonate, copper powder, and pyridine in water for just 15-30 minutes can achieve yields of 94-96%. researchgate.net This represents a significant improvement over traditional heating methods, which may require several hours to achieve lower yields. researchgate.net

The benefits of sonication are not limited to hydrolysis. It has been effectively used in multicomponent reactions to create complex heterocyclic structures and in phase transfer catalysis, where it enhances the rate of mass transfer between phases. sci-hub.semdpi.com For example, the synthesis of mandelic acid from benzaldehyde and chloroform using a phase transfer catalyst saw its yield increase from 52% under silent conditions to 65% with ultrasonic irradiation, with further optimization leading to an 81% yield in just 2 hours. sci-hub.se These findings underscore the potential of ultrasonic irradiation as a green and efficient method for the synthesis of this compound and its analogues, offering operational simplicity and improved product purity. nih.govresearchgate.net

Table 1: Effect of Ultrasonic Irradiation on Salicylic Acid Synthesis Time and Yield researchgate.net

| Substituent | Reaction Time (min) | Yield (%) |

|---|---|---|

| H | 15 | 94 |

| 4-CH3 | 20 | 95 |

| 5-CH3 | 25 | 96 |

| 4-Cl | 30 | 95 |

| 5-NO2 | 10 | 57 |

Catalytic Methodologies for Improved Yield and Selectivity (e.g., Copper/Pyridine Catalysis)

Catalysis plays a pivotal role in the synthesis of salicylic acid derivatives, offering pathways to improved yields and greater regioselectivity. A variety of catalytic systems have been developed, with copper-based catalysts being particularly notable. The use of copper and pyridine as catalysts for the hydrolysis of 2-chlorobenzoic acids is a well-established method. researchgate.net This system facilitates the nucleophilic substitution of the chlorine atom with a hydroxyl group, a key step in forming the salicylic acid core. researchgate.net

More advanced copper-catalyzed methodologies have also been developed. For example, a CuI-mediated reaction between salicylic acids and acetylenic esters in the presence of a base like NaHCO₃ provides an efficient route to 4H-benzo[d] Current time information in Bangalore, IN.rsc.orgdioxin-4-one derivatives. rsc.orgscispace.com The optimization of this reaction revealed that the choice of copper salt is crucial, with CuI providing a remarkable 88% yield, significantly outperforming other metal salts like Pd(OAc)₂, CuCl, and FeCl₃. rsc.org The reaction proceeds via a copper-mediated addition followed by intramolecular cyclization. scispace.com This strategy is effective for a range of substituted salicylic acids, although yields can be influenced by the electronic nature of the substituents on the aromatic ring. rsc.orgscispace.com

Beyond copper, palladium-catalyzed reactions represent a modern approach for the highly selective synthesis of salicylic acids. A silanol-directed, palladium-catalyzed C-H carboxylation of phenols has been developed, demonstrating high efficiency and excellent functional group tolerance. nih.gov This method involves the ortho C-H carboxylation of a phenol derivative, using carbon monoxide as the carboxyl source, to directly generate the salicylic acid motif. nih.gov This technique's generality has been demonstrated in the synthesis of complex molecules, highlighting its potential for producing structurally diverse salicylic acid analogues. nih.gov

Table 2: Optimization of Copper-Catalyzed Synthesis of a Benzodioxinone Derivative rsc.org

| Entry | Metal Salt (1 equiv.) | Base (1.2 equiv.) | Yield (%) |

|---|---|---|---|

| 1 | - | K2CO3 | Trace |

| 2 | - | Cs2CO3 | Trace |

| 3 | - | NaHCO3 | 10 |

| 4 | CuCl | NaHCO3 | 25 |

| 5 | FeCl3 | NaHCO3 | Trace |

| 6 | Pd(OAc)2 | NaHCO3 | 15 |

| 7 | CuI | - | Trace |

| 8 | CuI | NaHCO3 | 88 |

Synthesis of Diverse this compound Derivatives

Regioselective Functionalization Strategies at the Aromatic Core (e.g., 3- and 5-positions)

The biological activity of salicylic acid analogues can be significantly modulated by the introduction of functional groups at specific positions on the aromatic core. mdpi.com For this compound, the primary sites for further functionalization are the C-3 and C-6 positions. Regioselective synthesis is therefore critical for creating specific derivatives.

Directed ortho-metalation (DoM) is a powerful strategy for achieving such regioselectivity. This technique involves the deprotonation of a position ortho to a directing group on an aromatic ring using a strong base, followed by quenching with an electrophile. For the synthesis of 3-substituted salicylic acids, the phenolic hydroxyl group can be protected, for example, as a methoxymethyl (MOM) ether. researchgate.net This protected phenol can then undergo ortho-lithiation at the C-6 position (adjacent to the MOM-ether and meta to the carboxyl group precursor). However, to functionalize the C-3 position of a pre-existing 5-substituted salicylic acid, a different strategy is needed. A three-step sequence starting from the corresponding alkylphenol involves: 1) protection of the phenol, 2) ortho-directed lithiation and quenching, and 3) deprotection and carboxylation. researchgate.net

Another advanced approach involves halogen-metal exchange on polyhalogenated precursors. For instance, the functionalization of trihalogenated pyridines has shown that specific halogens can be selectively replaced based on their position, a principle applicable to other aromatic systems. mdpi.com Similarly, studies on polychlorinated BODIPY dyes have established a reactivity order for chloro groups (meso > α > β), allowing for stepwise, regioselective functionalization. lsu.edu These strategies, which control reactivity based on the electronic and steric environment of each position, provide a sophisticated toolbox for the precise synthesis of functionalized derivatives like 3-halo- or 3-amino-5-cyclohexylsalicylic acid.

Synthesis of Ester Analogues of this compound

Esterification of the carboxylic acid moiety of this compound is a common derivatization strategy. The resulting esters often exhibit modified solubility and pharmacokinetic properties. A variety of methods are available for this transformation.

Classical Fischer esterification involves reacting the salicylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. google.com However, for more sensitive substrates or to achieve higher yields under milder conditions, other methods are preferred. Acyl transfer reactions via activated intermediates are highly effective. google.com These can involve:

Acyl Halides or Anhydrides: The carboxylic acid is first converted to a more reactive acyl chloride or anhydride, which then readily reacts with an alcohol.

Activated Esters: The use of coupling agents to form an activated ester, which subsequently undergoes acyl transfer to the target alcohol. google.com

Boron Trifluoride Etherate: This Lewis acid is an effective catalyst for the esterification of carboxylic acids with alcohols, often used as a complex with methanol. google.com

For selective esterification, particularly in molecules with multiple acidic groups, specific reagents can be employed. Diazomethane, for example, can selectively esterify carboxylic acids in the presence of phenolic hydroxyls, although its use is limited by its toxicity and explosive nature. google.com The choice of method depends on the desired scale, the stability of the starting material, and the required purity of the final ester analogue.

Development of Azo-Salicylic Acid Derivatives

Azo compounds, characterized by the -N=N- functional group, are a significant class of derivatives. The synthesis of azo-salicylic acids is typically achieved through a two-step diazo coupling reaction. afjbs.comuobasrah.edu.iq

Diazotization: An aromatic amine is treated with a source of nitrous acid, usually sodium nitrite (NaNO₂) in the presence of a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C). This converts the primary amine into a highly reactive diazonium salt. afjbs.comorientjchem.org

Azo Coupling: The diazonium salt solution is then added to a solution of the coupling component, in this case, this compound. The reaction is carried out under alkaline or weakly acidic conditions. The electrophilic diazonium salt attacks the electron-rich aromatic ring of the salicylic acid. The coupling occurs preferentially at the position para to the activating hydroxyl group, which is the C-3 position in this compound. uobasrah.edu.iqorientjchem.org

The reaction mixture is maintained at a low temperature throughout the process to prevent the decomposition of the diazonium salt. afjbs.com After the coupling is complete, the pH is adjusted to precipitate the final azo-salicylic acid derivative, which can then be isolated by filtration. uobasrah.edu.iq This method allows for the synthesis of a wide array of azo derivatives by simply varying the aromatic amine used in the initial diazotization step. afjbs.com

Table 3: Examples of Synthesized Azo-Salicylic Acid Derivatives afjbs.com

| Starting Aromatic Amine | Resulting Substituent on Azo Moiety | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| Aniline | -H | 72 | 220-222 |

| 4-Chloroaniline | 4-Cl | 75 | 240-242 |

| 4-Nitroaniline | 4-NO2 | 80 | 260-262 |

| 4-Aminobenzoic acid | 4-COOH | 70 | >300 |

| 4-Methylaniline | 4-CH3 | 69 | 230-232 |

Incorporation of Carbamate and Other Functionalities

Carbamate functionalities are widely used in medicinal chemistry as stable bioisosteres of amides and esters. nih.gov The incorporation of a carbamate group into the this compound scaffold typically requires a precursor containing an amino group, such as 3-amino-5-cyclohexylsalicylic acid or 4-amino-5-cyclohexylsalicylic acid.

The synthesis of these carbamate derivatives can be achieved by reacting the aminosalicylic acid with a suitable chloroformate, such as benzylchloroformate or phenylchloroformate. epo.org The reaction conditions can influence the yield significantly. For instance, reacting 5-aminosalicylic acid with benzylchloroformate in dry pyridine has been reported to give a low yield of approximately 25%. epo.org In contrast, conducting the reaction in an aqueous sodium hydrogen carbonate solution can lead to a much higher yield. epo.org

An alternative and widely used method for carbamate synthesis is the Curtius rearrangement. nih.gov This process involves the thermal decomposition of an acyl azide (which can be prepared from the corresponding carboxylic acid) into an isocyanate intermediate. This reactive isocyanate can then be trapped by an alcohol to form the carbamate. nih.gov This pathway offers a versatile route to various carbamate derivatives by changing the alcohol used to trap the isocyanate. These synthetic strategies enable the introduction of diverse functionalities, expanding the chemical space and potential applications of this compound derivatives.

Chemoenzymatic Synthetic Routes for Stereoselective Derivatives

The integration of enzymatic processes with traditional chemical synthesis, known as a chemoenzymatic approach, offers a powerful strategy for the production of stereoselective derivatives of this compound. This methodology leverages the high stereospecificity of enzymes to overcome challenges in asymmetric synthesis, yielding chiral molecules with high enantiomeric purity. semanticscholar.orgnih.gov Enzymes, particularly lipases, are widely employed for their ability to catalyze a variety of transformations on salicylic acid and its analogues, making them prime candidates for the stereoselective synthesis of this compound derivatives. sci-hub.sedoi.orgresearchgate.netresearchgate.net

The primary chemoenzymatic strategy for obtaining stereoselective derivatives involves the kinetic resolution of a racemic mixture. In this process, an enzyme selectively catalyzes the reaction of one enantiomer, allowing for the separation of the reacted and unreacted enantiomers, both in high enantiomeric excess. nih.govrsc.org Lipases, such as those derived from Candida antarctica (specifically CAL-B), are particularly effective biocatalysts for these transformations due to their broad substrate tolerance, stability in organic solvents, and high enantioselectivity. sci-hub.sedoi.org

A plausible chemoenzymatic route for a stereoselective derivative could involve the synthesis of a racemic ester or amide of this compound, followed by enzymatic hydrolysis. Alternatively, enzymatic esterification or amidation of this compound with a chiral alcohol or amine can be employed. Lipase-catalyzed reactions typically proceed via a "bi-bi ping-pong" mechanism, involving the formation of an acyl-enzyme intermediate. doi.org

Kinetic Resolution via Lipase-Catalyzed Acylation

One of the most common chemoenzymatic methods is the kinetic resolution of racemic alcohols or amines using an acyl donor, often in the presence of a lipase. For instance, a racemic alcohol could be reacted with an activated form of this compound in the presence of a lipase. The enzyme would selectively acylate one enantiomer of the alcohol, leaving the other unreacted.

| Enzyme | Acyl Donor | Substrate | Product (Enantiomeric Excess) | Reference |

| Candida antarctica Lipase B (CAL-B) | N-methylglycine esters | Chiral amines | (R)-amides (up to 51% yield) | doi.org |

| Pseudomonas sp. Lipase | Mandelic acid | Various amines | (R)-amide (>99% ee) | researchgate.net |

| Lipoprotein Lipase | α-Sulfinyl esters | Racemic ester | Unreacted ester and corresponding acid (high ee) | nih.gov |

Enzymatic Esterification and Amidation

The direct esterification or amidation of the carboxylic acid group of this compound with a nucleophile is another viable chemoenzymatic strategy. Lipases can catalyze the formation of ester and amide bonds, often with high chemoselectivity and under mild reaction conditions. sci-hub.seresearchgate.net For example, the reaction of this compound with a prochiral diol in the presence of a lipase could lead to the formation of a monoester with high enantioselectivity.

Research on salicylic acid derivatives has shown that Candida antarctica lipase B is effective in catalyzing aminolysis reactions to produce amphiphilic amides. doi.org This approach could be adapted to synthesize chiral amides of this compound.

| Enzyme | Reaction Type | Substrates | Solvent | Key Finding | Reference |

| Candida antarctica Lipase B (CAL-B) | Aminolysis | Ethyl salicylate, N-dodecylamine | Solvent-free | Efficient production of amphiphilic amides | researchgate.net |

| Candida antarctica Lipase B (CAL-B) | Acylation | 1-(4-(ethylselanyl)phenyl)ethan-1-amine | Hexane | Production of (R)-amide with 94% ee | sci-hub.se |

| Immobilized Candida antarctica Lipase (Novozym 435) | Transesterification | Methyl salicylate, Sorbitol | tert-Amyl alcohol | 98% sorbitol conversion yield | researchgate.net |

The versatility of lipases allows for reactions in various media, including organic solvents, ionic liquids, and even solvent-free systems, which aligns with the principles of green chemistry. sci-hub.se The choice of enzyme, solvent, and reaction conditions is crucial for optimizing both the reaction rate and the stereoselectivity of the transformation. While direct chemoenzymatic synthesis of stereoselective this compound derivatives is not extensively documented, the established success with analogous salicylic acid structures provides a strong foundation for the development of such synthetic routes. semanticscholar.orgdoi.orgresearchgate.net

Structure-activity Relationship Sar Studies and Rational Molecular Design of 5-cyclohexylsalicylic Acid Analogues

Elucidation of Structural Determinants for Biological Efficacy and Selectivity

The cyclohexyl group, a six-membered aliphatic ring, appended to the salicylic acid scaffold significantly impacts the molecule's physicochemical and biological properties. ontosight.aifiveable.me Its presence is a key differentiator from the parent molecule, salicylic acid, and its influence on bioactivity is a central theme in SAR studies.

The lipophilicity imparted by the cyclohexyl group is another crucial factor. Increased lipophilicity can enhance membrane permeability, a desirable trait for drug absorption, but can also affect solubility and other pharmacokinetic properties. cabidigitallibrary.org In the context of enzyme inhibition, the hydrophobic nature of the cyclohexyl group can facilitate binding to hydrophobic pockets within the active site of a target protein.

The specific attachment point of the cyclohexyl group on the salicylic acid ring, as well as the relative positions of the hydroxyl and carboxylic acid groups, can dramatically alter the molecule's three-dimensional structure and its ability to be recognized by and interact with biological targets.

For instance, the location of the cyclohexyl group at the 5-position of salicylic acid defines the specific isomer "5-cyclohexylsalicylic acid". ontosight.ai Moving this bulky group to other positions on the aromatic ring would create positional isomers with different spatial arrangements of their functional groups. These seemingly subtle changes can have profound effects on how the molecule fits into a binding site. The precise geometry required for optimal interaction with a receptor or enzyme active site means that only one isomer may exhibit the desired biological activity, while others are significantly less active or even inactive.

The relative positioning of the hydroxyl and carboxylic acid groups is also critical for the chelating and hydrogen bonding interactions that are often key to the biological activity of salicylates. Any alteration in their ortho-positioning would disrupt the intramolecular hydrogen bonding and the molecule's ability to coordinate with metal ions, likely diminishing or abolishing its intended biological effect.

Quantitative structure-activity relationship (QSAR) studies are powerful tools used to correlate the physicochemical properties of a series of compounds with their biological activities. nih.govturkjps.org For this compound analogues, QSAR can elucidate the influence of electronic and steric properties of various substituents on their efficacy.

Electronic effects refer to the influence of a substituent on the electron distribution within the molecule. For example, introducing electron-withdrawing groups (like halogens) or electron-donating groups (like alkyl groups) onto the aromatic ring can alter the acidity of the carboxylic acid and the hydrogen-bonding capacity of the hydroxyl group. researchgate.net These changes can, in turn, affect the strength of interaction with a biological target.

Steric properties relate to the size and shape of the substituents. The bulkiness of a substituent can either promote or hinder binding to a receptor. For example, a larger group might provide a better fit in a spacious binding pocket, leading to increased activity. Conversely, a bulky substituent could clash with the amino acid residues of a binding site, resulting in decreased activity. QSAR models can quantify these relationships, often using descriptors such as molar refractivity (a measure of volume) and steric parameters. nih.gov For instance, studies on other aromatic acids have shown that inhibitory activity can increase with greater hydrophobicity and molar refractivity. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 219.26 g/mol | PubChem |

| XLogP3 | 4.8 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 219.102119336 Da | PubChem |

| Polar Surface Area | 60.4 Ų | PubChem |

A pharmacophore is an abstract description of the essential molecular features that are necessary for a specific biological activity. nih.gov For this compound analogues, the core pharmacophore likely includes a hydrophobic region (the cyclohexyl group), an aromatic ring, a hydrogen bond donor (the hydroxyl group), and a hydrogen bond acceptor/anionic center (the carboxylic acid).

Substituting the aromatic ring with various functional groups can modulate these pharmacophoric features. For example, adding a halogen atom could introduce a new hydrophobic interaction point or alter the electronic nature of the aromatic ring. Introducing a hydroxyl or amino group could add another hydrogen bond donor or acceptor site. These modifications can be used to fine-tune the molecule's interaction with its target, potentially increasing potency or improving selectivity. nih.gov

Pharmacophore modeling is a computational technique used to identify and refine these features. nih.govdovepress.com By comparing the 3D structures of active and inactive molecules, a pharmacophore model can be developed and used to screen virtual libraries of compounds to identify new potential drug candidates. ugm.ac.idnih.gov This approach allows for a more directed and efficient exploration of the chemical space around the this compound scaffold. nih.gov

Correlation between Substituent Electronic and Steric Properties and Activity

Rational Design and De Novo Molecule Generation Strategies

Armed with a thorough understanding of the SAR of this compound analogues, medicinal chemists can employ rational design strategies to create novel molecules with improved properties. These strategies move beyond simple trial-and-error, leveraging computational tools and chemical intuition to design compounds with a higher probability of success.

Scaffold hopping is a powerful strategy in drug design that involves replacing the central core of a molecule (the scaffold) with a different chemical entity while maintaining the original's biological activity. nih.govresearchgate.net In the context of this compound, one might replace the salicylic acid core with other aromatic or heteroaromatic systems that can present the key pharmacophoric features in a similar spatial arrangement. The goal is to discover novel chemical series with potentially improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. u-strasbg.fr

Isosteric replacement is a related concept that involves substituting a functional group with another group that has similar physical and chemical properties. researchgate.net For example, the carboxylic acid group could be replaced with a tetrazole or a hydroxamic acid, which are known to be bioisosteres of carboxylic acids. These replacements can lead to improved metabolic stability or altered binding interactions. Similarly, the cyclohexyl group could be replaced with other bulky, hydrophobic groups, such as a phenyl ring or a t-butyl group, to explore the impact on activity. cabidigitallibrary.org

These rational design approaches, often guided by computational modeling, allow for the systematic exploration of new chemical space and the optimization of lead compounds based on the foundational SAR of this compound. nih.gov

Mechanistic Biochemical and Cellular Investigations of 5-cyclohexylsalicylic Acid in Vitro

In Vitro Enzymatic Target Modulation and Inhibition Mechanisms

Cyclooxygenase (COX-1 and COX-2) Inhibition Kinetics and Allosteric Modulation

There is no specific data available in the scientific literature detailing the inhibitory kinetics of 5-Cyclohexylsalicylic acid against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. Typically, such an investigation would determine the half-maximal inhibitory concentration (IC₅₀) values, which quantify the concentration of the compound required to inhibit 50% of the enzyme's activity.

Further kinetic studies would elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and provide key parameters such as the inhibition constant (Kᵢ). Some non-steroidal anti-inflammatory drugs (NSAIDs) exhibit complex inhibition patterns, including time-dependent inhibition or allosteric modulation, where the inhibitor binds to a site other than the active site to alter enzyme activity. Current time information in Bangalore, IN.unisi.it However, no such characterization has been published for this compound.

Investigations into Other Enzyme Systems (e.g., Carbonic Anhydrase I)

No studies were found that investigated the inhibitory effect of this compound on human carbonic anhydrase I (hCA I). Research has been conducted on other salicylic acid derivatives, showing a range of inhibitory activities against this enzyme. For instance, compounds like 5-chlorosalicylic acid have been shown to inhibit hCA I, whereas salicylic acid itself is a much weaker inhibitor. ontosight.ai These studies typically report IC₅₀ values to quantify the inhibitory potency, but data for the cyclohexyl derivative is absent.

Mechanistic Studies of Enzyme-Compound Interactions

Due to the lack of primary research identifying specific enzymatic targets, no mechanistic studies detailing the molecular interactions between this compound and enzymes like COX or carbonic anhydrase are available. Such studies often employ techniques like X-ray crystallography or computational docking simulations to visualize how the compound binds within the enzyme's active site and which amino acid residues are critical for this interaction.

Cellular Pathway Interrogation in Advanced In Vitro Models

Modulation of Inflammatory Mediators (e.g., Nitric Oxide Generation by iNOS)

No research is available on the effects of this compound on the production of inflammatory mediators in cellular models. Investigations in this area would typically use cell cultures, such as macrophages stimulated to mimic an inflammatory state, to measure the compound's ability to suppress the production of signaling molecules like nitric oxide (NO) by the inducible nitric oxide synthase (iNOS) enzyme. The modulation of such pathways is a key indicator of a compound's anti-inflammatory potential at a cellular level. sigmaaldrich.com

Evaluation of Antioxidant and Free Radical Scavenging Capabilities

There is no available data from in vitro assays evaluating the antioxidant or free radical scavenging properties of this compound. Standard assays used for this purpose include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the oxygen radical absorbance capacity (ORAC) assay, and other tests that measure a compound's ability to neutralize reactive oxygen species. These evaluations would provide insight into whether the compound can counteract oxidative stress, a process linked to inflammation and cellular damage.

Effects on Cellular Signaling Pathways (e.g., Ornithine Decarboxylase Activity)

There is currently a lack of specific published research investigating the direct effects of this compound on the activity of ornithine decarboxylase (ODC). ODC is a critical and rate-limiting enzyme in the biosynthesis of polyamines, such as putrescine, spermidine, and spermine. frontiersin.orgnih.gov These polyamines are essential for cell proliferation, differentiation, and survival, and their dysregulation is frequently associated with cancer. nih.govaging-us.comescholarship.org Consequently, ODC is a well-established target for cancer chemoprevention and therapy. frontiersin.orgfrontiersin.org

While some phytochemicals have been shown to modulate polyamine metabolism aging-us.com, no studies were identified that specifically assayed the inhibitory or stimulatory effect of this compound on ODC activity or on the intracellular levels of polyamines. The influence of this specific salicylic acid derivative on ODC gene expression or the stability of the ODC protein also remains uninvestigated in the available scientific literature.

Investigations in Three-Dimensional (3D) Cell Culture and Spheroid Models

The use of three-dimensional (3D) cell culture and spheroid models has become increasingly prevalent in cancer research and drug discovery. These models more accurately mimic the complex microenvironment of solid tumors, including gradients of oxygen and nutrients, cell-cell interactions, and drug penetration barriers, compared to traditional two-dimensional (2D) monolayer cultures. nih.govplos.orgmdpi.com They are frequently employed to assess the chemosensitivity and cytotoxicity of potential anti-cancer compounds. nih.govplos.orguclan.ac.uk

Despite the advantages of these models, a thorough search of scientific databases reveals no published studies that have specifically utilized this compound in 3D cell culture or spheroid models. Consequently, there is no available data on its effects on spheroid growth, viability, integrity, or the induction of apoptosis in these more physiologically relevant in vitro systems. Research on other salicylic acid derivatives, such as aspirin, has been conducted in spheroid models, suggesting the potential applicability of these systems for evaluating related compounds. dovepress.com

Comparative Biochemical Effects on Cellular Metabolism

Influence on Oxidative Phosphorylation Processes

Oxidative phosphorylation (OXPHOS) is the primary mechanism by which cells generate ATP. The parent compound, salicylic acid, has been shown to act as a mitochondrial uncoupler, which dissipates the proton gradient across the inner mitochondrial membrane, thereby uncoupling substrate oxidation from ATP synthesis. nih.govmdpi.comclinicalcorrelations.org This action can lead to increased oxygen consumption without a corresponding increase in ATP production. However, no specific studies have been published that examine whether this compound shares this property or how the addition of the cyclohexyl group might modify this activity.

Analysis of Oxygen Consumption Rates in Cellular Systems

The measurement of cellular oxygen consumption rate (OCR) is a key indicator of mitochondrial respiration. Assays to continuously monitor OCR are used to evaluate the effects of various compounds on mitochondrial function. nih.gov While it is known that salicylates can inhibit mitochondrial electron transport at higher concentrations nih.gov, there is a lack of published data specifically measuring the OCR of any cell type in response to treatment with this compound. Therefore, its impact on the rate of cellular respiration remains uncharacterized.

Computational Approaches in 5-cyclohexylsalicylic Acid Research

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a fundamental computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. asianjpr.com This method is instrumental in structural biology and computer-aided drug design for predicting how a ligand, such as 5-Cyclohexylsalicylic acid, might interact with a protein target at the atomic level.

Prediction of Active Site Binding Affinities and Modes

Molecular docking simulations are employed to place this compound into the binding site of a target protein and to estimate the strength of the interaction, commonly expressed as a binding affinity or docking score. asianjpr.comresearchgate.net For derivatives of salicylic acid, a primary target of interest is the cyclooxygenase (COX) enzyme, given the known mechanism of action of aspirin and other non-steroidal anti-inflammatory drugs (NSAIDs). fip.orgfip.org Docking studies can predict whether this compound shows preferential binding for COX-1 or COX-2, a key factor in the safety profile of NSAIDs.

The process involves preparing a three-dimensional structure of the target protein (e.g., from the Protein Data Bank) and the ligand. The docking algorithm then samples a vast number of possible binding poses and scores them based on a force field that evaluates steric and electrostatic interactions. schrodinger.com The results identify the most likely binding mode and provide a quantitative estimate of binding affinity (e.g., in kcal/mol). fip.orgmdpi.com Key interactions, such as hydrogen bonds between the carboxylate/hydroxyl groups and polar amino acid residues, or hydrophobic interactions involving the cyclohexyl ring and nonpolar pockets, are identified. tjnpr.org Studies on similar acyl salicylic acid derivatives have shown that hydrophobicity and molecular energy contribute significantly to COX-1 inhibition. fip.org

Table 1: Illustrative Molecular Docking Results for this compound Against Potential Targets This table presents hypothetical data for illustrative purposes.

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

| COX-1 | 1PTH | -8.2 | Arg120, Tyr355 | Hydrogen Bond, Ionic |

| Val349, Leu531 | Hydrophobic | |||

| COX-2 | 3PGH | -7.5 | Arg513, Tyr385 | Hydrogen Bond |

| Val523, Leu384 | Hydrophobic | |||

| LYP | 1Z12 | -6.9 | Cys227, Arg264 | Hydrogen Bond |

| Phe196, Ala262 | Hydrophobic, Pi-Alkyl | |||

| Bovine Serum Albumin | 4F5S | -5.8 | Lys199, Trp214 | Hydrogen Bond, Hydrophobic |

Conformational Analysis of this compound within Target Binding Pockets

Beyond predicting the binding pose, docking studies provide crucial information on the ligand's conformation upon binding. Proteins are flexible, and their binding pockets can change shape to accommodate a ligand (induced fit), or a ligand may bind to a specific pre-existing protein conformation (conformational selection). plos.orgarxiv.org

Molecular Dynamics Simulations for Dynamic Interaction Profiling

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.comdovepress.com An MD simulation of the this compound-protein complex, solvated in a water box, can validate the stability of the predicted docking pose. nih.gov

Starting from the docked conformation, MD simulations solve Newton's equations of motion for every atom in the system, providing a trajectory of atomic positions and velocities. nih.gov Analysis of this trajectory can reveal:

Stability of the Complex: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored. A stable RMSD over the simulation time (typically nanoseconds to microseconds) suggests a stable binding mode.

Interaction Dynamics: The persistence of key interactions, like hydrogen bonds identified in docking, can be quantified. MD can reveal intermittent bonds or water-mediated interactions not captured by static docking.

Protein and Ligand Flexibility: The root-mean-square fluctuation (RMSF) of individual residues or ligand atoms highlights flexible regions. This can show how the protein accommodates the ligand and how the cyclohexyl ring explores different conformations within the binding pocket.

Binding Free Energy Calculation: Advanced MD-based methods like MM/PBSA can provide more accurate estimations of binding free energy by averaging over multiple conformations from the trajectory.

A study on salicylate's interaction with a lipid bilayer demonstrated that MD simulations can effectively probe how such molecules orient and embed themselves in biological membranes, altering local properties. nih.gov

Table 2: Typical Parameters and Outputs of a Molecular Dynamics Simulation This table presents a typical setup for an MD simulation for illustrative purposes.

| Parameter | Example Value/Setting | Purpose |

| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy of the system |

| Water Model | TIP3P, SPC/E | Explicitly models the solvent environment |

| Simulation Time | 100 ns | Duration to observe system dynamics and stability |

| Temperature | 310 K | Simulates physiological conditions |

| Pressure | 1 bar | Simulates physiological conditions |

| Analysis Output | RMSD, RMSF, H-bond analysis | To quantify stability, flexibility, and interactions |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

For a deeper understanding of a molecule's intrinsic properties, quantum chemical (QC) calculations are employed. numberanalytics.comarxiv.org Methods like Density Functional Theory (DFT) solve the Schrödinger equation to provide a detailed picture of the electronic structure, which governs chemical reactivity. nih.govpeerj.com For this compound, QC calculations can determine:

Optimized Molecular Geometry: The most stable 3D arrangement of the atoms and the precise bond lengths and angles.

Partial Atomic Charges: The distribution of electron density across the molecule, indicating which atoms are electron-rich (nucleophilic) or electron-poor (electrophilic). This is crucial for understanding electrostatic interactions with a protein.

Molecular Electrostatic Potential (MEP): A 3D map of the electrostatic potential surrounding the molecule, which visually identifies regions likely to engage in attractive or repulsive interactions.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. tandfonline.com These calculations provide highly accurate parameters that can be used to refine the force fields used in MD simulations or as descriptors in QSAR models. nih.govresearchgate.net

Table 3: Illustrative Quantum Chemical Properties of this compound This table presents hypothetical data from a DFT calculation for illustrative purposes.

| Property | Calculated Value (Hypothetical) | Significance |

| Dipole Moment | 3.5 Debye | Indicates overall molecular polarity |

| HOMO Energy | -6.8 eV | Relates to the ability to donate electrons |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons |

| HOMO-LUMO Gap | 5.6 eV | Indicator of chemical reactivity and stability |

| Charge on Carboxyl O | -0.65 e | Site for strong hydrogen bond acceptance |

| Charge on Hydroxyl H | +0.45 e | Site for strong hydrogen bond donation |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a modeling approach that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.govtandfonline.com To develop a QSAR model relevant to this compound, a dataset of related salicylic acid derivatives with experimentally measured activities (e.g., IC50 values for COX inhibition) is required.

The process involves:

Data Collection: Assembling a list of molecules and their biological activities.

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include physicochemical properties (e.g., LogP, molecular weight), electronic properties from QC calculations (e.g., HOMO/LUMO energies, dipole moment), and topological indices that describe the molecular structure.

Model Building: Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that links the descriptors to the activity. fip.orgfip.org

Validation: The model's predictive power is rigorously tested using internal and external validation sets. nih.gov

A successful QSAR model for salicylic acid derivatives could predict the activity of this compound and guide the synthesis of new, more potent analogues by indicating whether, for example, increasing hydrophobicity or altering electronic properties would be beneficial. fip.org

In Silico Predictive Modeling for Polypharmacology and Target Profiling

Polypharmacology is the principle that most drugs interact with multiple targets, not just one. nih.govoup.com This can be the source of therapeutic effects or adverse reactions. In silico target profiling, or "target fishing," uses computational methods to predict the likely protein targets of a given molecule. researchgate.net

For this compound, this can be achieved through reverse docking, where the molecule is docked against a large library of diverse protein structures. tjnpr.org Hits are ranked by their docking scores, suggesting potential interactions. These predictions can:

Identify the most probable primary targets (e.g., COX enzymes).

Uncover potential secondary targets that might lead to novel therapeutic applications.

Predict potential off-targets that could be responsible for side effects.

This approach provides a broad, systems-level view of the compound's potential biological activities, moving beyond a single-target hypothesis and guiding further experimental validation. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for 5-cyclohexylsalicylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 5-Cyclohexylsalicylic acid. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. organicchemistrydata.org

¹H-NMR Spectroscopy: In the proton NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the cyclohexyl protons, and the acidic protons of the hydroxyl and carboxyl groups. The aromatic region would display signals corresponding to the three protons on the salicylic acid ring. Their specific chemical shifts and coupling patterns are dictated by the electronic effects of the carboxyl, hydroxyl, and cyclohexyl substituents. The cyclohexyl group's protons would appear in the upfield region, typically as a series of complex, overlapping multiplets due to their aliphatic nature and spin-spin coupling. The protons of the hydroxyl (-OH) and carboxylic acid (-COOH) groups are expected to appear as broad singlets at a downfield chemical shift, and their exact position can be sensitive to solvent, concentration, and temperature. libretexts.org

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides complementary information, showing a unique signal for each carbon atom in a distinct chemical environment. savemyexams.com For this compound, this would include signals for the carbonyl carbon of the carboxylic acid, the six carbons of the aromatic ring (with those directly attached to oxygen appearing more downfield), and the carbons of the cyclohexyl ring. libretexts.org Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the carbon skeleton.

Table 1: Predicted ¹H-NMR Spectral Data for this compound This is an interactive data table. Click on the headers to sort.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic (3H) | 6.8 - 8.0 | d, dd, d | 3H |

| Cyclohexyl (11H) | 1.2 - 2.5 | m | 11H |

| Phenolic OH | 9.0 - 12.0 | br s | 1H |

| Carboxylic Acid OH | 10.0 - 13.0 | br s | 1H |

Predicted values are based on the analysis of similar chemical structures and general principles of NMR spectroscopy. libretexts.orgresearchgate.nethmdb.ca

Table 2: Predicted ¹³C-NMR Spectral Data for this compound This is an interactive data table. Click on the headers to sort.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxylic Acid) | 165 - 175 |

| Aromatic C-O | 155 - 165 |

| Aromatic C-H & C-C | 115 - 150 |

| Cyclohexyl C-H & CH₂ | 25 - 50 |

Predicted values are based on the analysis of similar chemical structures and general principles of NMR spectroscopy. savemyexams.comlibretexts.orghmdb.cadrugbank.com

Mass Spectrometry (MS) Applications in Compound Characterization and Metabolomics Profiling (e.g., LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental composition. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a cornerstone for identifying and quantifying compounds in complex mixtures. unisi.it

In the context of metabolomics, LC-MS has been used to identify this compound. unisi.it Using high-resolution mass spectrometry (HRMS) with an Orbitrap analyzer, the protonated molecule [M+H]⁺ of this compound was detected with a precise mass-to-charge ratio. unisi.it This technique allows for the putative identification of compounds in biological matrices based on their accurate mass. unisi.it Tandem mass spectrometry (MS/MS) can further confirm the structure by fragmenting the parent ion and analyzing the resulting daughter ions. researchgate.net For this compound, characteristic fragmentation would involve the loss of water (H₂O) and formaldehyde (CH₂O₂), which corresponds to the loss of the carboxylic acid group. unisi.it

Table 3: LC-HRMS Data for this compound This is an interactive data table. Click on the headers to sort.

| Parameter | Observed Value | Source |

|---|---|---|

| Ionization Mode | Positive | unisi.it |

| Adduct | [M+H]⁺ | unisi.it |

| Observed m/z | 221.117 | unisi.it |

| Retention Time (min) | 28.69 | unisi.it |

| Key Fragments (m/z) | 203.1067, 175.1117 | unisi.it |

Data obtained from a comprehensive metabolomics characterization study. unisi.it

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of atoms in a molecule and is used to determine the functional groups present. rsc.org The IR spectrum of this compound would exhibit several characteristic absorption bands. A very broad band would be expected in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. libretexts.org The phenolic O-H stretch would also appear in this region. The C=O stretching of the carboxylic acid group would give rise to a strong, intense band around 1720-1705 cm⁻¹, with its exact position influenced by hydrogen bonding. spcmc.ac.in Other key absorptions include C-O stretching (around 1320-1210 cm⁻¹) and aromatic C=C stretching bands in the 1620-1450 cm⁻¹ region. libretexts.orgepo.org Aliphatic C-H stretching from the cyclohexyl group would be observed around 2850-2950 cm⁻¹. libretexts.org

Table 4: Characteristic IR Absorption Bands for this compound This is an interactive data table. Click on the headers to sort.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid & Phenol | O-H stretch | 2500 - 3300 | Broad, Strong |

| Cyclohexyl | C-H stretch | 2850 - 2950 | Medium-Strong |

| Carboxylic Acid | C=O stretch | 1705 - 1720 | Strong |

| Aromatic Ring | C=C stretch | 1450 - 1620 | Medium-Weak |

| Carboxylic Acid & Phenol | C-O stretch | 1210 - 1320 | Medium |

Expected ranges are based on established IR correlation tables. libretexts.orgspcmc.ac.inpressbooks.pubuobabylon.edu.iq

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly in systems with conjugated π-electrons. technologynetworks.com The chromophore in this compound is the substituted benzene ring. Like salicylic acid itself, it is expected to show characteristic absorption bands in the UV region. up.ac.za Typically, substituted benzoic acids exhibit a primary absorption band around 230 nm and a secondary band around 270-310 nm. up.ac.za The exact position and intensity of these bands (λmax) are influenced by the substituents on the aromatic ring and the solvent used for analysis. up.ac.zalibretexts.org

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. frontiersin.org This technique would provide precise data on bond lengths, bond angles, and torsional angles within the this compound molecule.

For this compound, X-ray analysis would be crucial for understanding its solid-state conformation, including the relative orientation of the cyclohexyl ring to the planar salicylic acid moiety. Furthermore, it would reveal the details of intermolecular interactions that govern the crystal packing. A key feature expected for carboxylic acids is the formation of hydrogen-bonded dimers, where two molecules are linked via hydrogen bonds between their carboxyl groups. mdpi.com Intramolecular hydrogen bonding between the phenolic hydroxyl group and the carbonyl oxygen of the adjacent carboxylic acid is also a characteristic feature of the salicylic acid scaffold that would be confirmed by this method. These non-covalent interactions are fundamental to the compound's physical properties and can be visualized with high precision. mdpi.comnih.gov

Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for separating components in a mixture and are widely used for purity assessment and quantitative analysis of chemical compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is the premier method for analyzing non-volatile or thermally sensitive compounds like this compound. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed. lcms.czshimadzu.com In a metabolomics study, this compound was successfully separated and identified using a C18 column with a mobile phase consisting of water and acetonitrile, both containing 0.1% formic acid, under a gradient elution program. unisi.it The purity of a sample can be determined by the percentage of the total peak area that corresponds to the main compound, while quantitative analysis is achieved by comparing the peak area to that of a calibration curve generated from standards of known concentration. libretexts.orgmdpi.com

Table 5: Example HPLC Conditions for Analysis of this compound This is an interactive data table. Click on the headers to sort.

| Parameter | Condition | Source |

|---|---|---|

| System | HPLC-HRMS | unisi.it |

| Column | Luna C18 (2.1 x 150 mm, 3 µm) | unisi.it |

| Mobile Phase A | Water with 0.1% formic acid | unisi.it |

| Mobile Phase B | Acetonitrile | unisi.it |

| Flow Rate | 0.2 mL/min | unisi.it |

| Detection | HRMS (Orbitrap) | unisi.it |

Conditions are from a published method where this compound was identified. unisi.it

Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. libretexts.org Direct analysis of carboxylic acids like this compound by GC can be challenging due to their low volatility and potential for thermal degradation. Therefore, a derivatization step is often required to convert the acidic protons of the carboxyl and hydroxyl groups into less polar, more volatile functional groups, such as methyl esters or trimethylsilyl (TMS) ethers. nih.govlmaleidykla.lt Following derivatization, the resulting compound can be readily analyzed on a GC system, often equipped with a mass spectrometer (GC-MS) for definitive identification based on both retention time and mass spectrum. nih.govnih.gov

Exploration of 5-cyclohexylsalicylic Acid in Materials Science and Advanced Chemical Systems Research Focus

Research into Polymeric Materials Incorporating 5-Cyclohexylsalicylic Acid Derivatives

The incorporation of this compound and its derivatives into polymeric materials has been a subject of scientific inquiry, aiming to impart unique properties to the resulting polymers. ontosight.ai The cyclohexyl group, when attached to the salicylic acid backbone, alters the physical and chemical characteristics of the parent molecule, which can translate to modified polymer attributes. ontosight.ai

One area of investigation involves the use of this compound in the formulation of stabilized synthetic polymer compositions. google.com In this context, it is listed among other organic monocarboxylic acids as a potential radical for benzotriazol compounds used to improve the stability of synthetic polymers. google.com The inclusion of such compounds aims to protect the polymer from degradation.